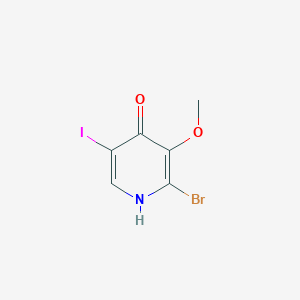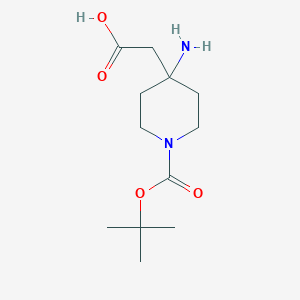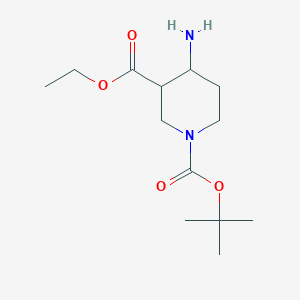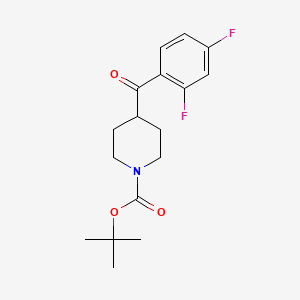
2-fluoro-5-(1H-pyrrol-1-yl)aniline
Vue d'ensemble
Description
2-Fluoro-5-(1H-pyrrol-1-yl)aniline, also known as 2-FPA, is a chemical compound of the pyrrolidine family. It is a colorless liquid with a boiling point of 108°C and a melting point of -41°C. 2-FPA is a versatile compound that is used in a variety of applications, including synthesis, scientific research, and drug development.
Applications De Recherche Scientifique
Chemical Sensing and Molecular Recognition
Fluorinated pyrrole derivatives, including those similar to 2-fluoro-5-(1H-pyrrol-1-yl)aniline, have been studied for their applications in chemical sensing and molecular recognition. For instance, fluorinated calix[4]pyrrole and dipyrrolylquinoxaline derivatives have shown augmented affinities and enhanced selectivities for anions such as fluoride, chloride, and dihydrogen phosphate. These compounds can act as neutral anion receptors with significantly improved binding affinities compared to their non-fluorinated counterparts, indicating their potential utility in the development of sensitive and selective chemical sensors (Anzenbacher et al., 2000).
Fluorescent Chemosensors for Metal Ions
Pyrrolo[3,4-c]pyridine-based fluorophores, which share structural similarities with 2-fluoro-5-(1H-pyrrol-1-yl)aniline, have been synthesized and demonstrated to act as efficient fluorescent chemosensors for metal ions such as Fe3+ and Fe2+. These compounds exhibit high selectivity and sensitivity in the nanomolar range, making them suitable for applications in metal ion sensing and imaging in biological systems (Maity et al., 2018).
Drug Discovery and Medicinal Chemistry
Fluorinated anilines and pyrroles are frequently explored in drug discovery and medicinal chemistry for their potential biological activities. For example, derivatives structurally related to 2-fluoro-5-(1H-pyrrol-1-yl)aniline have been investigated as c-Met kinase inhibitors in the context of cancer research. Docking and quantitative structure-activity relationship (QSAR) studies on such compounds provide valuable insights into the molecular features contributing to high inhibitory activity, illustrating their relevance in the design and optimization of new therapeutic agents (Caballero et al., 2011).
Environmental Monitoring
The analysis of aniline derivatives, including those structurally related to 2-fluoro-5-(1H-pyrrol-1-yl)aniline, in environmental waters has been performed using advanced chromatographic techniques. These studies highlight the importance of such compounds in environmental monitoring and the assessment of water quality, emphasizing their role in detecting and quantifying trace levels of pollutants (Djozan & Faraj-Zadeh, 1995).
Propriétés
IUPAC Name |
2-fluoro-5-pyrrol-1-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2/c11-9-4-3-8(7-10(9)12)13-5-1-2-6-13/h1-7H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPWVEMZXMMIHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC(=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-5-(1H-pyrrol-1-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]butanoate](/img/structure/B1532113.png)
![4-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1532117.png)


![5-Bromo-2-(trimethylsilyl)furo[2,3-b]pyridine](/img/structure/B1532120.png)
![Tert-butyl 4-(6-((6-(1-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate](/img/structure/B1532122.png)







